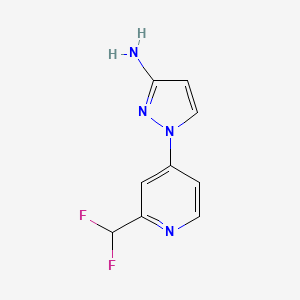

Nc1ccn(n1)-c1ccnc(c1)C(F)F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(difluoromethyl)pyridin-4-yl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4/c10-9(11)7-5-6(1-3-13-7)15-4-2-8(12)14-15/h1-5,9H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJYUJWFBIUJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CC(=N2)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of the Difluoromethyl Pyridine Core:

The introduction of a difluoromethyl (-CHF₂) group onto a pyridine (B92270) ring is a critical step, as this moiety is known to significantly influence the physicochemical properties of a molecule. researchgate.netepa.gov Methods for difluoromethylation have evolved to allow for late-stage introduction of the group, which is highly valuable in medicinal and agrochemical discovery. epa.gov Common strategies often involve the use of specialized fluorinating agents or building blocks that already contain the difluoromethyl group.

Visible-light-driven photoredox catalysis has emerged as a facile method for the direct difluoromethylation of heterocyclic compounds. nih.gov For instance, using an electrophilic difluoromethylating reagent in the presence of a photocatalyst can introduce a -CHF₂ radical that adds to the heterocyclic core. nih.gov

Formation of the 1,2,4 Triazole Ring and Coupling:

The 1,2,4-triazole (B32235) ring is another cornerstone of many bioactive compounds. Its synthesis can be achieved through various cyclization reactions. One common method involves the reaction of hydrazides with appropriate reagents to form the heterocyclic ring. nih.gov The synthesis of related 1,2,4-triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org Other methods include copper-catalyzed oxidative coupling reactions or the use of reagents like chloramine-T for metal-free oxidative N-N bond formation. organic-chemistry.org

Once the substituted pyridine (B92270) and triazole intermediates are prepared, they can be coupled through various cross-coupling reactions to form the final molecular architecture.

| Synthetic Step | Description | Key Reagents/Conditions | Citation |

| Difluoromethylation | Direct introduction of the -CHF₂ group onto the pyridine ring. | Photocatalyst, visible light, electrophilic difluoromethylating reagent. | nih.gov |

| Triazole Formation | Cyclization to form the 1,2,4-triazole ring system. | Hydrazides, isothiocyanates, copper catalysts, or chloramine-T. | nih.govorganic-chemistry.org |

| Core Coupling | Linking the pyridine and triazole moieties. | Suzuki or other cross-coupling reactions. | nih.gov |

Mechanistic Insights from Structural Components

The specific arrangement of functional groups in 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine suggests a design based on established principles of bioisosterism and target interaction in agrochemical science.

The Role of the Difluoromethyl Group:

The -CHF₂ group is increasingly utilized in the design of bioactive molecules. acs.org It can act as a more lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or amide groups. epa.gov This substitution can enhance metabolic stability and improve cell membrane permeability. The weakly acidic nature of the C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, which can improve binding selectivity to target enzymes or receptors. epa.gov In the context of fungicides, compounds containing a difluoromethyl moiety have been found to target complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in fungal cells. acs.org

The Pyridine Ring as a Scaffold:

Nitrogen-containing heterocycles, particularly the pyridine ring, are fundamental scaffolds in a vast number of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The pyridine ring's inclusion can enhance the biological activity of a compound and influence its transport and metabolic profile within the target organism. researchgate.netnih.gov Strategic modifications to the pyridine ring are a key aspect of optimizing the efficacy and selectivity of agrochemicals. researchgate.net

The 1,2,4-Triazole Moiety and Target Interaction:

The 1,2,4-triazole heterocycle is a well-established pharmacophore in antifungal agents. Its mechanism of action often involves the inhibition of key fungal enzymes. For example, many triazole-based fungicides target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. The nitrogen atoms within the triazole ring can coordinate with the heme iron atom in the enzyme's active site, leading to potent inhibition. While the specific target of this compound is not detailed, the presence of the triazole ring strongly suggests a potential antifungal mode of action based on enzyme inhibition.

| Structural Component | Mechanistic Role in Agrochemical Research | Potential Impact | Citation |

| **Difluoromethyl Group (-CHF₂) ** | Acts as a lipophilic bioisostere; participates in hydrogen bonding; can target mitochondrial complexes. | Enhanced metabolic stability, membrane permeability, and binding affinity. | epa.govacs.org |

| Pyridine Ring | Serves as a core scaffold; influences transport and metabolism. | Enhances overall biological activity and selectivity. | researchgate.netnih.gov |

| 1,2,4-Triazole Ring | Acts as a key pharmacophore for enzyme inhibition (e.g., P450 demethylase). | Potent antifungal activity through disruption of fungal cell membrane synthesis. |

Synthetic Strategies and Reaction Pathways for Pyrazole Pyridine Frameworks with Fluorinated Substituents

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the pyrazole (B372694) and pyridine (B92270) rings from acyclic precursors.

Classic Approaches Using Hydrazine (B178648) Derivatives and 1,3-Biselectrophilic Systems

The most traditional and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov For the synthesis of the target molecule, a key intermediate would be a pyridine functionalized with a 1,3-dicarbonyl moiety bearing a difluoromethyl group.

The reaction of a fluorinated 1,3-diketone, such as 1-(pyridin-4-yl)-4,4-difluorobutane-1,3-dione, with hydrazine hydrate (B1144303) would lead to the formation of the desired pyrazolyl-pyridine scaffold. nih.gov The regioselectivity of this reaction is a critical consideration, especially when using substituted hydrazines, as two different isomers can potentially be formed. nih.gov The reaction conditions, such as solvent and temperature, can influence the outcome.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | 1-(pyridin-4-yl)-4,4-difluorobutane-1,3-dione | Ethanol, Reflux | 4-(3-(difluoromethyl)-1H-pyrazol-5-yl)pyridine | nih.gov |

| Phenylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide, Acid | 1-Aryl-5-aryl-3-trifluoromethyl-1H-pyrazole | nih.gov |

Regioselective Synthesis of Pyrazolo[3,4-b]pyridines and Related Fused Systems

While the target molecule is a bi-heterocyclic system, the synthetic principles for fused pyrazolo[3,4-b]pyridines are highly relevant. These fused systems are often synthesized by constructing the pyridine ring onto a pre-existing pyrazole core. A common approach involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. acs.orgmdpi.com

Microwave-assisted synthesis has been shown to be an effective method for the regioselective preparation of fully substituted pyrazolo[3,4-b]pyridines in good yields and with short reaction times. acs.org A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has also been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rsc.org

One-Pot Synthesis Approaches for Heterocyclic Complexity

One-pot MCRs are particularly well-suited for the rapid generation of diverse heterocyclic libraries. rsc.orgrsc.org A three-component reaction involving an α-bromo-N-tosylhydrazone, an alkynylpyridine, and an NH-azole can be used to assemble complex molecules featuring three different heterocycles in a single step. rsc.org Similarly, a one-pot, four-component sequence has been developed for the synthesis of 2-(pyrazol-3-yl)pyridines. rsc.org Mechanochemical methods also provide a solventless and environmentally friendly approach for the one-pot synthesis of fluorinated pyrazolones. nih.govd-nb.info A straightforward one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole-Pyridine Synthesis

| Components | Conditions | Product Type | Reference |

|---|---|---|---|

| α-bromo-N-tosylhydrazones, alkynylpyridines, NH-azoles | Base | 2-(Pyrazol-3-yl)pyridines | rsc.org |

| Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Water, Ammonium acetate | Pyrazolo[3,4-b]pyridines | preprints.orglongdom.org |

| N-fluoroalkylated 1,2,3-triazoles | Microwave, KF | Fused fluoroalkylpyridines | rsc.org |

Design of Environmentally Benign MCRs in Water

The use of water as a solvent in MCRs aligns with the principles of green chemistry, offering advantages such as low cost, safety, and reduced environmental impact. nih.govresearchgate.netdntb.gov.ua Several MCRs for the synthesis of pyrazole and pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in water. preprints.orglongdom.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl, and a four-component reaction with the addition of ethyl cyanoacetate, have been devised in water to produce pyrazole and pyrazolo[3,4-b]pyridine derivatives. preprints.orglongdom.org These aqueous methods often provide simple experimental procedures and cost-effective and environmentally friendly techniques. preprints.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the connection of pre-functionalized pyrazole and pyridine rings. bohrium.comthieme-connect.com

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between two heterocyclic rings. core.ac.uknih.govorganic-chemistry.org This reaction typically involves the coupling of a boronic acid or ester derivative of one heterocycle with a halide of the other in the presence of a palladium catalyst and a base. organic-chemistry.org For the target molecule, this could involve coupling a pyrazoleboronic acid with a halopyridine or vice versa. The development of efficient catalyst systems has expanded the scope of this reaction to include challenging substrates like 2-pyridyl nucleophiles. nih.gov

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds between an amine and an aryl halide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing N-arylpyrazoles by coupling a pyrazole with a halopyridine. nih.gov The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Table 3: Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrazole-Pyridine Linkages

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyrazoleboronic acid + Halopyridine | Pd catalyst, Base | Pyrazolyl-pyridine (C-C bond) | core.ac.uk |

| Buchwald-Hartwig Amination | Pyrazole + Halopyridine | Pd catalyst, Ligand, Base | N-Arylpyrazole (C-N bond) | wikipedia.orgnih.gov |

Suzuki Coupling for Aryl-Aryl and Heteroaryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids or their esters. This methodology is highly applicable to the synthesis of pyrazole-pyridine frameworks. In a typical approach, a pyrazole-boronic acid derivative can be coupled with a halogenated pyridine, or conversely, a pyridine-boronic acid can be reacted with a halogenated pyrazole.

Microwave-assisted Suzuki reactions have emerged as an efficient synthetic methodology for such transformations. For instance, a novel palladium(II) complex with a pyridine-pyrazole N-N ligand has been developed and successfully employed as a catalyst for Suzuki reactions in aqueous media under microwave irradiation. nih.govnih.gov This method offers advantages such as rapid reaction times, the use of non-toxic solvents, and no requirement for anaerobic conditions. nih.gov The catalyst system has demonstrated efficacy in the synthesis of a variety of biaryls and can be recycled for up to five cycles. nih.gov The general applicability of pyrazole-containing ligands in stabilizing metal complexes for cross-coupling reactions highlights their utility in fine-tuning the electronic and steric properties of the catalyst. rsc.org

| Catalyst System | Reactants | Solvent | Conditions | Outcome |

| Pyridine-pyrazole/Pd(II) complex | Aryl halides and aryl boronic acids | Water/Ethanol | Microwave irradiation | High yields of biaryls |

| PdCl2 with bis(pyrazolyl) ligands | Phenylboronic acid and bromobenzene | Not specified | 140 °C, 4h | High conversion to biphenyl |

Gold(I)-Catalyzed Tandem Aminofluorination

A mild and efficient protocol for the synthesis of fluorinated pyrazoles has been developed utilizing a gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor. nih.govacs.orgacs.orgfigshare.comscispace.com This one-pot procedure offers a broad substrate scope and proceeds under mild reaction conditions to produce high yields of fluorinated pyrazoles. nih.govacs.orgacs.org The reaction involves an aminoauration of an alkyne to form a vinylgold intermediate, which then undergoes electrophilic fluorodeauration to yield the fluorinated pyrazole. acs.org This method provides a direct route to introduce a fluorine atom onto the pyrazole ring, a crucial step in the synthesis of compounds like 4-(1H-pyrazol-1-yl)-2-(difluoromethyl)pyridine.

Introduction of Fluorinated Moieties

The incorporation of fluorine-containing groups, such as the difluoromethyl group, into heterocyclic systems is of significant interest due to the unique properties these moieties impart on the molecule.

Difluoromethylation Strategies

The direct C-H difluoromethylation of pyridines is an economically efficient method for accessing difluoromethylated azines. researchgate.netnih.gov Several strategies have been developed to achieve this transformation with regioselectivity.

One approach involves a dearomatization-rearomatization sequence using oxazino-pyridine intermediates. thieme-connect.com These bench-stable intermediates can undergo site-selective reactions. For instance, meta-C-H-difluoromethylation of pyridines can be achieved through a radical process using these oxazino pyridine intermediates. nih.gov The regioselectivity can be switched to the para-position by converting the oxazino-pyridines to pyridinium (B92312) salts in situ with acid treatment. nih.gov This method is amenable to the late-stage functionalization of pyridine-containing drugs. nih.govthieme-connect.com

Another strategy for the synthesis of difluoromethyl pyridines involves a cross-coupling/decarboxylation sequence. thieme-connect.com This method utilizes ethyl difluoro(trimethylsilyl)acetate as a source of the difluoromethylene component, which is cross-coupled with a hetaromatic compound. The resulting difluoro(pyridyl)acetate is then subjected to hydrolysis and decarboxylation to yield the (difluoromethyl)pyridine. thieme-connect.com

| Method | Reagents | Position of Difluoromethylation | Key Features |

| Oxazino-pyridine Intermediates | Dimethylacetylene dicarboxylate, methyl pyruvate, difluoromethyl radical source | meta or para | Regioselectivity is switchable by acid treatment |

| Cross-coupling/Decarboxylation | Ethyl difluoro(trimethylsilyl)acetate, Pd catalyst | Varies based on substrate | Two-step sequence |

| N-alkylation/Decarboxylation | Ethyl bromodifluoroacetate | N-difluoromethylation | Transition metal-free |

Additionally, a transition-metal-free method for the synthesis of N-difluoromethylated pyridines has been described using ethyl bromodifluoroacetate as the fluorine source. rsc.org This two-step process involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org

Direct Fluorination Methods

Direct C-H fluorination of pyridines offers a straightforward approach to introduce fluorine atoms. A broadly applicable and safe method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines utilizes commercially available silver(II) fluoride (B91410). nih.gov This reaction occurs at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.gov The mild conditions allow for the fluorination of medicinally important compounds. nih.gov

Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which yields fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov Nucleophilic fluorination of pyridines can be challenging due to their electron-rich nature, especially at the meta position. rsc.org However, the direct fluorination of a pyridine N-oxide has been demonstrated to produce a meta-fluorinated pyridine. rsc.org

| Reagent | Substrate | Position of Fluorination | Conditions |

| Silver(II) fluoride | Pyridines and diazines | Adjacent to nitrogen | Ambient temperature |

| Selectfluor® | 1,2-Dihydropyridines | Varies | Mild conditions |

| Not specified | Pyridine N-oxides | meta | Room temperature |

Fluorine-Containing Building Blocks in Heterocycle Synthesis

The use of pre-fluorinated building blocks is a common and effective strategy for the synthesis of fluorinated heterocycles. orgsyn.org This approach avoids the often harsh conditions required for direct fluorination. Fluorinated pyrazoles, for example, can be synthesized through the heterocyclization of sp³-enriched β-bromo-α,α-difluoroketones and fluorinated enaminones. researchgate.net These building blocks themselves can be prepared on a multigram scale. researchgate.net

Di/trifluoromethylated hydrazonoyl halides are another class of versatile building blocks that can be converted to nitrile imines and used in [3+2] cycloaddition reactions to synthesize a variety of fluoroalkylated pyrazoles. beilstein-journals.org These methods provide efficient access to complex fluorinated heterocyclic structures. beilstein-journals.org

Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a powerful strategy for the diversification of complex molecules, such as pharmaceuticals and natural products, at a late stage in their synthesis. researchgate.netunimi.it This approach allows for the rapid generation of analogs with modified properties. For pyridine-containing molecules, LSF can be challenging due to the often unselective nature of reactions on the pyridine ring. unimi.it

However, recent strategies have addressed this selectivity issue. For example, mild conditions have been developed for the late-stage meta- or para-difluoromethylation of pyridine-containing drugs using the oxazino pyridine intermediate methodology. nih.govresearchgate.net Transition-metal-catalyzed C-H functionalization reactions of pyrazoles are also an emerging area, providing single-step access to a wide range of functionalized pyrazoles from unfunctionalized precursors. nih.gov These methods offer a significant advantage over traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

| Functionalization | Method | Substrate | Key Advantage |

| Difluoromethylation | Oxazino pyridine intermediates | Pyridine-containing drugs | Site-selective at meta or para position |

| Various | Transition-metal-catalyzed C-H activation | Pyrazoles | Direct functionalization without pre-activation |

Modification of Pre-formed Heterocyclic Cores

The most direct method for constructing the 4-(1H-pyrazol-1-yl)pyridine core involves the N-arylation of a pyrazole with a functionalized pyridine. pasteur.fracs.orgorganic-chemistry.orgorganic-chemistry.org This approach leverages the pre-formed stability of both heterocyclic rings and focuses on the formation of the crucial C-N bond linking the two.

Catalyst systems, typically based on copper or palladium, are instrumental in facilitating this coupling. acs.orgorganic-chemistry.org The Ullmann condensation, a classic copper-catalyzed reaction, has been extensively used for the N-arylation of various N-H containing heterocycles with aryl halides. acs.org Modern iterations of this reaction employ diamine ligands, which enhance the catalyst's efficacy, allowing the coupling to proceed under milder conditions and with a broader substrate scope, including electron-rich aryl halides. acs.orgorganic-chemistry.org For instance, the coupling of pyrazole with an appropriately substituted 4-halopyridine (such as 4-bromo- or 4-iodo-2-(difluoromethyl)pyridine) can be achieved using a CuI/diamine ligand system. acs.orgorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also offer a powerful alternative for this transformation, often utilizing specialized phosphine ligands to achieve high yields. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation on unsymmetrical pyrazoles, although for the parent pyrazole, only one product is formed. acs.org

Another strategy involves building the pyridine ring onto a pre-existing pyrazole core. nih.govnih.govresearchgate.net Methods like the Gould-Jacobs reaction can be adapted for this purpose, typically starting with an aminopyrazole derivative which acts as the nitrogen source for the newly formed pyridine ring. nih.gov The aminopyrazole is reacted with a 1,3-bis-electrophile to construct the pyridine ring through cyclization. chim.it While versatile, this method often requires multi-step sequences to prepare the necessary precursors. nih.gov

The introduction of the difluoromethyl group can be accomplished either before or after the coupling of the heterocyclic rings. Synthesizing a precursor like 4-halo-2-(difluoromethyl)pyridine is a key step if the coupling strategy is employed. rsc.org

| Catalyst System | Aryl Halide | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| CuI / Diamine Ligand | Aryl Iodide/Bromide | K₂CO₃ or K₃PO₄ | Toluene or DMF | 80-110 °C | acs.orgorganic-chemistry.org |

| Palladium / Phosphine Ligand (e.g., tBuBrettPhos) | Aryl Triflates | K₂CO₃ | Dioxane | 100 °C | organic-chemistry.org |

Functional Group Interconversions

Functional group interconversion (FGI) provides a pathway to molecular diversity from a common intermediate. A novel and powerful strategy applicable to heterocyclic cores is the concept of a deconstruction-reconstruction approach. digitellinc.com This method allows for the conversion of one heterocyclic system into another at a late stage of a synthesis. For example, a functionalized pyridine can be deconstructed into a vinamidinium salt intermediate. digitellinc.com This reactive intermediate can then be cyclized with different reagents to reconstruct a variety of N-heterocycles, including pyrazoles, pyrimidines, or even a differently substituted pyridine. digitellinc.com This strategy offers significant advantages in medicinal chemistry for structure-activity relationship (SAR) studies, as it enables rapid access to a library of diverse analogs from a single, readily available pyridine precursor, circumventing the need for separate de novo syntheses for each target compound. digitellinc.com

Another approach involves skeletal editing, where atoms within the ring itself are formally exchanged or deleted. Recent studies have demonstrated the conversion of pyrimidines into pyrazoles through a formal carbon deletion process. researchgate.netnih.gov This transformation proceeds under relatively mild conditions via triflylation of the pyrimidine (B1678525) followed by a hydrazine-mediated skeletal remodeling, offering a unique pathway to pyrazole derivatives that might be difficult to access through traditional cyclization methods. researchgate.netnih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of fluorinated pyrazole-pyridine frameworks involves several key transformations whose pathways have been the subject of detailed study.

Elucidation of Reaction Pathways

The N-arylation of pyrazoles with pyridines via copper catalysis is believed to proceed through a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole anion and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The diamine ligand facilitates this cycle by stabilizing the copper intermediates. acs.org

The synthesis of the pyrazole ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine, follows a well-established pathway. organic-chemistry.orgmdpi.com The reaction typically begins with the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. organic-chemistry.orgmdpi.com More complex, metal-mediated routes have also been investigated; for instance, the oxidation-induced N-N coupling of diazatitanacycles has been mechanistically studied, revealing that the initial oxidation is the rate-limiting step. rsc.orgnih.gov

For the introduction of fluorine, electrophilic fluorination using reagents like Selectfluor® is a common strategy. nih.govbeilstein-journals.org The mechanism involves the electrophilic attack of a fluorine cation equivalent on an electron-rich substrate. nih.gov In the context of forming a fluorinated pyridine, an enamine intermediate, formed from a dihydropyridine, can be trapped by the electrophilic fluorine source. beilstein-journals.org Gold-catalyzed hydroamination followed by electrophilic fluorination has been shown to be an effective method for creating fluorinated nitrogen heterocycles, where Selectfluor® can act both as the fluorine source and as an oxidant for the gold catalyst. beilstein-journals.org

Stereochemical Aspects of Cyclization and Functionalization

While the target compound 4-(1H-pyrazol-1-yl)-2-(difluoromethyl)pyridine is achiral, the synthesis of its derivatives or related heterocyclic frameworks often involves the creation of stereocenters, making stereochemical control a critical consideration. The three-dimensional arrangement of atoms can significantly impact the biological activity of a molecule. mdpi.com

Ene cyclization reactions are a powerful tool for constructing heterocyclic rings with a high degree of regio- and stereoselectivity. rsc.org The stereochemical outcome of these reactions is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and reaction conditions. rsc.org Similarly, dipolar cycloaddition reactions, which are frequently used to synthesize five-membered heterocycles like pyrazoles and their precursors, are subject to stereochemical control based on the frontier molecular orbitals of the dipole and dipolarophile. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods would provide fundamental insights into the behavior of 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine at the atomic and electronic levels.

A foundational step in computational chemistry is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Following optimization, an analysis of the electronic structure would yield crucial information about the molecule's reactivity and electronic properties. This is often centered on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For triazole derivatives, DFT calculations are commonly used to determine these properties. zsmu.edu.uanih.gov

Table 1: Hypothetical Data from Geometry Optimization and Electronic Structure Analysis

| Parameter | Description | Hypothetical Value |

| Optimized Energy | The total electronic energy of the molecule at its most stable geometry. | Data not available |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO, related to chemical reactivity. | Data not available |

| Dipole Moment | A measure of the polarity of the molecule. | Data not available |

Note: This table is for illustrative purposes only, as no specific data for 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine has been found in the literature.

Many heterocyclic compounds, including 1,2,4-triazoles, can exist as different tautomers, which are isomers that differ in the position of a proton and a double bond. For 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine, a key tautomeric equilibrium could involve the migration of the amino proton. Quantum mechanical calculations are essential for determining the relative energies of these tautomers, thereby predicting which form is most stable under different conditions (e.g., in the gas phase or in various solvents). zsmu.edu.ua

Conformational analysis would explore the different spatial orientations of the molecule that arise from rotation around single bonds, such as the bond connecting the pyridine (B92270) and triazole rings. By calculating the energy of these different conformers, the most favorable and populated conformations can be identified.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins. These methods are central to computer-aided drug design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.org In the context of drug discovery, docking simulations would be used to predict how 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine might bind to the active site of a target protein. The simulation would generate various possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). A high docking score suggests a strong binding affinity, indicating that the compound may be an effective inhibitor or modulator of the protein's function. Studies on related triazole-pyridine hybrids have utilized this technique to explore their potential as inhibitors of specific enzymes. ekb.egresearchgate.net

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no specific data for 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine has been found in the literature.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine were identified as a hit compound, virtual screening could be employed to find structurally similar or diverse compounds with potentially improved properties. This can be done through ligand-based virtual screening (searching for molecules with similar shapes and properties to the known active compound) or structure-based virtual screening (docking a large library of compounds into the target protein's binding site). This approach accelerates the discovery of new lead compounds for drug development. nih.goveijppr.comresearchgate.net

Table of Compound Names

| SMILES String | IUPAC Name |

| Nc1ccn(n1)-c1ccnc(c1)C(F)F | 4-(4-(difluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-amine |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. For novel compounds like 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, where extensive experimental data may not be available, QSAR studies on analogous structures can provide valuable predictive insights.

In a representative QSAR study performed on a series of substituted 1,2,4-triazole (B32235) derivatives with anticancer properties, several models were developed to predict their biological activity. bohrium.comnih.govresearchgate.net These models are typically established using statistical methods such as Multiple Linear Regression (MLR) and non-linear methods like k-Nearest Neighbor (kNN). bohrium.comnih.gov The robustness and predictive power of these models are assessed using various statistical parameters.

A hypothetical QSAR model for a series of aminotriazole-pyridine compounds, including our subject compound, could be conceptualized based on common molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electronic structure of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, quantifying aspects like branching and connectivity.

A potential QSAR model could be represented by the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), β coefficients are the weights of the respective descriptors, and ε is the error term.

The statistical quality of such a model is crucial for its reliability. Key validation metrics include the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. An external validation using a test set of compounds further confirms the model's predictive performance (pred_R²). nih.gov

| Model | R² | Q² | pred_R² | Descriptors Included |

|---|---|---|---|---|

| MLR Model 1 | 0.85 | 0.75 | 0.82 | HOMO, LUMO, Molecular Weight |

| kNN-MFA Model | 0.91 | 0.83 | 0.88 | Steric and Electrostatic Fields |

This interactive table presents hypothetical statistical data for QSAR models developed for a series of compounds analogous to 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, illustrating the typical performance of such predictive models.

Prediction of Chemical Behavior and Reactivity Descriptors

The chemical behavior and reactivity of a molecule are fundamental to its biological action. Computational chemistry provides a powerful toolkit to predict these properties through the calculation of various reactivity descriptors, often derived from Density Functional Theory (DFT). nih.gov For 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, these descriptors can elucidate its potential interactions with biological targets.

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap suggests higher reactivity.

Global Hardness (η) and Softness (S): These concepts, derived from HOMO and LUMO energies, describe the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with a biological receptor. nih.gov

Calculations for a compound like 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine would likely reveal a complex MEP surface, with the nitrogen atoms of the pyridine and triazole rings, as well as the amino group, exhibiting negative potential and acting as hydrogen bond acceptors. The difluoromethyl group, being electron-withdrawing, would create a region of positive potential.

| Descriptor | Predicted Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 | Electron-donating ability |

| LUMO Energy | -0.05 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.20 | Indicates chemical reactivity |

| Global Hardness (η) | 0.10 | Resistance to deformation of electron cloud |

| Global Softness (S) | 5.00 | Propensity to exchange electrons |

| Electronegativity (χ) | 0.15 | Electron-attracting tendency |

This interactive table provides hypothetical calculated reactivity descriptors for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine. These values are essential for predicting the molecule's chemical behavior and potential biological interactions.

Structure Activity Relationship Sar and Molecular Recognition Studies

Combinatorial Chemistry and Library Synthesis for SAR Exploration

There is no indication in the available literature that this compound has been a part of a combinatorial chemistry library or that analogs have been synthesized to explore its structure-activity relationships.

Advanced Applications in Chemical Biology and Material Science Research Focus

Development as Chemical Probes for Biological Systems

The inherent properties of the pyrazole-pyridine scaffold make it an excellent candidate for the design of chemical probes that can be used to investigate complex biological systems.

Fluorescent Pyrazole-Based Chemosensors for Ion Detection

Pyrazole-based ligands are well-regarded for their ability to form stable complexes with a variety of metal ions. This characteristic is harnessed in the design of fluorescent chemosensors, where the binding of a specific ion triggers a measurable change in the fluorescence of the molecule. The pyridine (B92270) and pyrazole (B372694) nitrogen atoms in 3-(difluoromethyl)-5-(1H-pyrazol-1-yl)pyridine can act as a bidentate chelation site for metal ions.

The fluorescence properties of such pyrazole-pyridine systems can be finely tuned by modifying the electronic nature of the substituents. The introduction of a strong electron-withdrawing difluoromethyl group (CHF2) can influence the ligand's photophysical properties upon metal binding, potentially leading to a significant fluorescence response. Research on similar pyrazole-pyridine derivatives has demonstrated their efficacy in detecting various metal ions, including zinc, copper, and aluminum. rsc.orgresearchgate.net For instance, a pyridine-pyrazole hydrazide-based receptor was shown to exhibit an "off-on" fluorescence response specifically for Al³⁺ ions. rsc.orgdongguk.edu

Table 1: Examples of Pyrazole-Based Fluorescent Chemosensors and their Target Ions

| Pyrazole Derivative Type | Target Ion | Fluorescence Response |

| Pyridine-Pyrazole Hydrazide | Al³⁺ | Off-On |

| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence Enhancement |

This table is illustrative and based on the capabilities of the broader class of pyrazole-based chemosensors.

Probes for Bioimaging Applications

The development of fluorescent probes for bioimaging is a rapidly advancing field, enabling the visualization of cellular processes in real-time. Pyrazole derivatives are recognized for their potential in bioimaging due to their favorable electronic properties and biocompatibility. nih.gov The structural framework of 3-(difluoromethyl)-5-(1H-pyrazol-1-yl)pyridine provides a versatile platform for creating probes with tailored properties for specific imaging applications.

The chemical design of these probes often involves incorporating functional groups that can interact with specific cellular components or respond to changes in the cellular environment. The pyrazole-pyridine core can be functionalized to enhance properties such as cell permeability, target specificity, and photostability. For example, derivatives of pyrazol-4-yl-pyridine have been developed as radiofluorinated probes for imaging specific receptors in the brain, highlighting the scaffold's utility in creating sophisticated imaging agents. nih.gov

Ligands in Catalysis

The ability of pyrazole-pyridine scaffolds to coordinate with transition metals makes them valuable ligands in catalysis, influencing the efficiency and selectivity of a wide range of chemical transformations.

Pyrazole-Pyridine Ligands in Transition-Metal Catalysis

Pyrazole-substituted pyridines have emerged as versatile bidentate ligands that can fine-tune the reactivity and selectivity of transition-metal catalysts. The nitrogen atoms of the pyrazole and pyridine rings can chelate to a metal center, forming a stable complex that can facilitate various catalytic reactions. The electronic and steric properties of the ligand can be readily modified by introducing different substituents, which in turn influences the catalytic activity of the metal complex.

The presence of the difluoromethyl group in 3-(difluoromethyl)-5-(1H-pyrazol-1-yl)pyridine can significantly impact its performance as a ligand. The electron-withdrawing nature of the CHF2 group can affect the electron density at the metal center, thereby modulating its catalytic properties. This can be advantageous in reactions where tuning the electronic character of the catalyst is crucial for achieving high yields and selectivities.

Table 2: Applications of Pyrazole-Pyridine Ligands in Catalysis

| Catalytic Reaction | Metal Catalyst | Role of Pyrazole-Pyridine Ligand |

| Cross-Coupling Reactions | Palladium, Copper | Enhances catalyst stability and selectivity |

| C-H Activation | Palladium | Directs the reaction to a specific C-H bond |

| Photocatalysis | Iridium, Ruthenium | Acts as an ancillary ligand to tune photoredox properties |

Design of Chiral Catalysts Incorporating These Scaffolds

The development of chiral catalysts for asymmetric synthesis is a major focus in modern chemistry. The pyrazole-pyridine scaffold can be modified to create chiral ligands by introducing stereocenters or atropisomeric elements. These chiral ligands can then be coordinated to a metal center to form a catalyst that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product.

While specific examples incorporating the 3-(difluoromethyl)-5-(1H-pyrazol-1-yl)pyridine scaffold in chiral catalysts are not yet widely reported, the modular nature of pyrazole-pyridine synthesis offers significant potential for the design of new chiral ligands. By strategically placing chiral substituents on either the pyrazole or pyridine ring, it is possible to create a chiral environment around the metal center, which is essential for effective asymmetric catalysis.

Components in Functional Materials

The unique electronic and photophysical properties of the pyrazole-pyridine core make it a promising building block for the development of advanced functional materials with applications in optoelectronics and sensing.

The combination of an electron-deficient pyridine ring and an electron-rich pyrazole ring can lead to interesting intramolecular charge transfer (ICT) characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The difluoromethyl group, being strongly electron-withdrawing, can further enhance these ICT properties.

Research on related pyrazole-pyridine derivatives has demonstrated their potential in this area. For instance, iridium(III) complexes featuring (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been shown to exhibit highly efficient green electroluminescence in OLEDs. rsc.org Furthermore, the fluorescent properties of some pyrazole-pyridine compounds have been shown to be sensitive to their environment, with significant fluorescence enhancement observed upon aggregation or complexation, suggesting potential applications in sensors and smart materials. researchgate.netnih.gov

Table 3: Potential Applications of Functional Materials Based on Pyrazole-Pyridine Scaffolds

| Application Area | Key Property | Role of Pyrazole-Pyridine Scaffold |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Forms emissive layer in the device |

| Chemical Sensors | Fluorescence | Signals the presence of an analyte |

| Photovoltaics | Charge Transfer | Facilitates charge separation and transport |

Table of Mentioned Compound Names

| SMILES Code | IUPAC Name |

| Nc1ccn(n1)-c1ccnc(c1)C(F)F | 3-(difluoromethyl)-5-(1H-pyrazol-1-yl)pyridine |

Exploration of Agrochemical Research (mechanistic/synthetic focus, not direct product application)

The compound 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, with the chemical structure this compound, incorporates several key functional groups that are of significant interest in modern agrochemical research. The strategic combination of a substituted pyridine ring, a 1,2,4-triazole (B32235) moiety, and a difluoromethyl group points toward a design aimed at specific biological targets. Research in this area focuses on both the development of efficient synthetic pathways to construct such molecules and the mechanistic understanding of how each structural component contributes to potential bioactivity.

Synthetic Pathways and Strategies

The synthesis of pyridine-triazole compounds containing fluorinated motifs is a multi-step process that requires precise control over reaction conditions. The general approach involves the synthesis of key intermediates—the substituted pyridine core and the triazole ring—followed by their coupling.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic molecules like 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine often involves multi-step processes that can be inefficient and environmentally burdensome. A primary future challenge lies in developing more sustainable and scalable synthetic routes.

Green chemistry principles are becoming increasingly vital in pharmaceutical manufacturing to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.in For the synthesis of the pyridine (B92270) and triazole cores of the target molecule, several green approaches could be investigated. Traditional methods for synthesizing pyridines and triazoles often rely on harsh reagents and solvents. rasayanjournal.co.innih.gov Future research could focus on microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for pyridine derivatives. ijarsct.co.in Another avenue is the use of eco-friendly solvents, such as deep eutectic solvents (DES), which are non-toxic, biodegradable, and can enhance catalytic reactions under mild conditions. ijarsct.co.in The development of biocatalysts, or engineered enzymes, could enable the highly selective synthesis of these heterocyclic precursors from renewable feedstocks. ijarsct.co.in Water-mediated microwave-assisted synthesis has already been successfully applied to create 1,2,3-triazolyl-pyridine hybrids in a one-pot, three-component reaction, demonstrating an eco-friendly protocol with excellent yields. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Heterocycles

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, Deep Eutectic Solvents (DES), solvent-free conditions rasayanjournal.co.inijarsct.co.in |

| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound nih.govijarsct.co.in |

| Catalysts | Heavy metals, harsh acids/bases | Biocatalysts (enzymes), magnetically separable catalysts ijarsct.co.inmdpi.com |

| Reaction Time | Often hours to days | Minutes to hours ijarsct.co.in |

| Waste | Significant byproduct generation | Minimized waste (high atom economy) rasayanjournal.co.in |

| Sustainability | Low | High |

For the large-scale production required for pharmaceutical applications, batch synthesis methods can be inefficient and pose safety risks. Continuous flow chemistry offers a paradigm shift, providing superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for handling hazardous reagents or highly exothermic reactions. mtak.huspringerprofessional.de This technology enables rapid reaction optimization, reduces reagent consumption, and allows for safer, more efficient scalability. mtak.huresearchgate.net The synthesis of heterocyclic compounds, including indoles and pyrroles, has been successfully demonstrated in flow reactors, often leading to higher yields and purity compared to batch processes. researchgate.netuc.ptmdpi.com

Furthermore, the integration of flow chemistry with automated synthesis platforms represents a significant leap forward. chemrxiv.org Capsule-based automated synthesizers can perform entire reaction sequences, including purification, with minimal human intervention. rsc.orgmerckmillipore.com Such systems have been developed for key reactions like the formation of N-heterocycles and reductive amination. merckmillipore.comrsc.org Applying these automated flow technologies to the multi-step synthesis of 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine could dramatically accelerate the production of analogs for structure-activity relationship (SAR) studies and ensure a reliable supply for later-stage development. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to predict molecular properties, design novel compounds, and plan synthetic routes. ijirt.org These computational tools can significantly shorten the timeline and reduce the costs associated with bringing a new drug to market. nih.govspringernature.com

For a scaffold like 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, ML models, such as graph neural networks, can be trained to predict biological activity, toxicity, and pharmacokinetic profiles for thousands of virtual analogs. astrazeneca.com This allows researchers to prioritize the synthesis of only the most promising candidates. harvard.edu Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can go a step further by designing entirely new molecules (de novo design) with desired properties, built around the core pyridine-triazole framework. harvard.edu AI can also tackle the challenge of synthesis planning by predicting reaction outcomes and suggesting optimal, multi-step pathways, thereby accelerating the discovery process. harvard.edu

Exploration of Underexplored Reactivity and Transformations

The pyridine ring and the difluoromethyl group are sites of rich and complex reactivity that warrant further exploration. Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. While methods for ortho- and para-C-H functionalization of pyridines are established, achieving meta-selectivity remains a significant challenge due to the electronic nature of the pyridine ring. researchgate.netnih.gov Recent breakthroughs have shown that regioselectivity can be switched between the meta and para positions by using temporary dearomatization strategies, opening new avenues for creating diverse analogs of the target compound. nih.goveurekalert.org

The difluoromethyl group (CF2H) itself offers unique reactivity. It is often considered a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor. nih.govacs.org However, its reactivity can be tuned. For instance, difluoromethyl 2-pyridyl sulfone has been developed as an effective reagent for the gem-difluoroolefination of aldehydes and ketones. cas.cn Furthermore, the CF2H group can be viewed as a masked nucleophile or participate in radical reactions, depending on the reagents and conditions employed. nih.govacs.org A deeper understanding and exploitation of these transformations could lead to novel derivatives with unique biological profiles.

Addressing Regioselectivity and Stereoselectivity Challenges

Precise control over the placement of functional groups (regioselectivity) is critical for biological activity. As mentioned, the selective functionalization of the pyridine ring at positions other than C2 and C4 is a persistent challenge. nih.gov The synthesis of 2-aminopyridines, a key component of the target molecule, often requires harsh conditions and can result in mixtures of regioisomers. morressier.com Future research must focus on developing milder and more general protocols that provide unambiguous access to specific isomers. morressier.comthieme-connect.com Novel methods using pyridine N-oxides as precursors have shown promise in achieving high regioselectivity. morressier.com

While the parent compound 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is achiral, the introduction of substituents or modification of the difluoromethyl group could create stereocenters. The construction of chiral carbon centers bearing a difluoromethyl group is a valuable but challenging endeavor in medicinal chemistry. rsc.org The steric and electronic properties of the CF2H group influence its ability to direct asymmetric transformations. rsc.org Developing stereoselective methods for difluoromethylation is an active area of research, with chiral reagents like difluoromethyl sulfoximines showing promise in the synthesis of enantiomerically enriched difluoromethylated alcohols and other structures. cas.cnchinesechemsoc.org Overcoming these challenges will be crucial for exploring the full chemical space and therapeutic potential of this molecular scaffold.

Unveiling New Bioactive Scaffolds through Rational Design

The core structure of 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine combines three motifs known for their prevalence in bioactive compounds. Pyridine and triazole rings are recognized scaffolds that can engage in specific molecular interactions with biological targets. researchgate.netijpca.org Hybrid molecules incorporating both rings are an appealing strategy for developing new therapeutic agents, including anticancer and antibacterial drugs. ijpca.orgnih.gov

The difluoromethyl group is a key feature, often used as a bioisosteric replacement for other functional groups to enhance metabolic stability, membrane permeability, and binding affinity. acs.org It can serve as a lipophilic hydrogen bond donor, mimicking the interactions of hydroxyl, thiol, or even amine groups. acs.org Rational design strategies can leverage these properties. For example, the CF2H group could be systematically substituted for polar groups in known bioactive molecules to improve their drug-like properties. princeton.edunih.gov Computational modeling and structure-based design can guide the creation of novel scaffolds where the pyridine-triazole core is decorated with different substituents to target specific enzymes or receptors, such as protein kinases. nih.govmdpi.com

Table 2: Bioisosteric Roles of the Difluoromethyl Group

| Functional Group Replaced | Property Modified | Potential Advantage |

|---|---|---|

| Hydroxyl (-OH) | Lipophilicity, Metabolic Stability | Increased bioavailability, reduced oxidative metabolism nih.govacs.org |

| Thiol (-SH) | pKa, Hydrogen Bonding | Modulated target binding, improved stability acs.org |

| Amine (-NH2) | Hydrogen Bonding, Polarity | Fine-tuning of solubility and receptor interactions nih.govacs.org |

By systematically applying these rational design principles, researchers can unveil new bioactive scaffolds derived from the parent compound, expanding its therapeutic utility.

Advanced Analytical Techniques for Real-Time Monitoring of Reactions

The synthesis and subsequent reactions of 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, a key intermediate in complex molecule synthesis, demand precise control to ensure high yield, purity, and safety. Traditional off-line analysis methods, such as collecting samples for High-Performance Liquid Chromatography (HPLC), often introduce time delays and may not accurately represent the reaction state, especially if transient or unstable intermediates are involved. americanpharmaceuticalreview.comspectroscopyonline.com The adoption of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) that impact critical quality attributes (CQAs). mt.comwikipedia.org For a molecule with the structural complexity of 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, which contains both pyridine and triazole moieties, advanced analytical techniques are essential for gaining deep process understanding and enabling real-time control. mt.comdiscoveracs.orgmt.com

Future research is geared towards the implementation and refinement of in-situ (in the reaction vessel) and on-line (diverted from the process stream) monitoring tools. stepscience.com These technologies offer a continuous stream of data, allowing for the dynamic adjustment of reaction conditions to optimize outcomes and ensure process robustness. news-medical.netamericanpharmaceuticalreview.com

Spectroscopic Techniques

In-situ spectroscopy is a powerful, non-destructive approach for monitoring the progress of chemical reactions in real time without the need for sample extraction. americanpharmaceuticalreview.commdpi.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide real-time, in-situ information about molecular structure and concentration. americanpharmaceuticalreview.commt.com FTIR is effective for monitoring functional groups involved in the synthesis, such as the disappearance of a precursor's C-Br stretch or the formation of the C-N bond linking the pyridine and triazole rings. Raman spectroscopy, which relies on light scattering, is particularly advantageous for reactions in aqueous media and for monitoring changes in solid forms (polymorphism) during crystallization. mdpi.comazooptics.com These techniques have proven valuable for chemistries that are challenging to monitor by offline methods, such as those involving air- and moisture-sensitive reagents or critical endpoints. americanpharmaceuticalreview.com For example, in a reaction forming the triazole ring, Raman spectroscopy could monitor a unique signal corresponding to the product, allowing for precise determination of the reaction's completion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of benchtop and flow NMR spectroscopy allows for the direct application of this highly structure-specific technique in a process environment. news-medical.net An on-line NMR system could monitor the synthesis of 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine by tracking the unique signals of the difluoromethyl group (-CHF2) or the distinct aromatic protons on both the pyridine and triazole rings. nih.gov This provides unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction stream, offering unprecedented process insight. news-medical.net

Chromatographic Techniques

While spectroscopy provides rapid, holistic views of the reaction, chromatography excels at separating and quantifying individual components with high precision.

Online High-Performance Liquid Chromatography (HPLC): Integrating HPLC systems directly into a reaction setup automates the process of sampling, quenching, dilution, and analysis. mt.comrsc.org For a reaction producing 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, an automated online HPLC system could periodically draw a sample, stop the reaction, and inject it into the column. rsc.org This would generate near real-time data on the concentration of starting materials, the target compound, and any impurities. Such a setup is invaluable for reaction optimization, kinetic profiling, and ensuring the final product meets stringent purity specifications. rsc.orgcfpie.com

The table below provides a comparative overview of these advanced analytical techniques for monitoring reactions involving the specified compound.

| Technique | Principle | Advantages for Monitoring | Challenges and Limitations |

| In-situ FTIR Spectroscopy | Measures absorption of infrared light due to molecular vibrations. | Non-destructive, real-time data on functional group changes; widely applicable in organic solvents. mt.comamericanpharmaceuticalreview.com | Water absorption can interfere; complex spectra may require chemometrics for interpretation; probe fouling can occur. azooptics.commdpi.com |

| In-situ Raman Spectroscopy | Measures inelastic scattering of laser light from molecular vibrations. | Low interference from water; excellent for both organic and aqueous systems; sensitive to crystal structure (polymorphism). mdpi.comnih.gov | Can be affected by fluorescence from the sample; weaker signal than FTIR; requires careful calibration for quantitative analysis. mdpi.comspectroscopyonline.com |

| Online Benchtop NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F, ¹³C). | Provides detailed, unambiguous structural information and direct quantification without complex calibration. news-medical.netnih.gov | Lower sensitivity compared to other methods; higher capital cost; requires flow-through cell and specialized setup. news-medical.net |

| Online HPLC | Physically separates components of a mixture based on their affinity for stationary and mobile phases. | High sensitivity and specificity for quantifying individual components, including isomers and impurities. rsc.orgcfpie.com | Not truly in-situ (requires sample extraction); introduces a time delay for analysis; potential for system blockages. mt.comazooptics.com |

To illustrate the utility of these techniques, consider a hypothetical synthesis monitored by online HPLC. The data could be used to track the reaction progress and determine the optimal endpoint.

Hypothetical Reaction Monitoring via Online HPLC Reaction: Precursor A + Precursor B → 3-(difluoromethyl)-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

| Time (minutes) | Precursor A (%) | Product (%) | Impurity X (%) |

| 0 | 99.8 | 0.1 | 0.1 |

| 30 | 75.2 | 24.5 | 0.3 |

| 60 | 48.9 | 50.6 | 0.5 |

| 90 | 22.1 | 77.2 | 0.7 |

| 120 | 5.3 | 93.8 | 0.9 |

| 150 | 1.1 | 97.9 | 1.0 |

| 180 | <0.1 | 98.2 | 1.8 |

This real-time data allows chemists to identify the point at which the reaction is complete and before significant degradation or side-product formation occurs, thereby maximizing both yield and purity. rsc.org The integration of these advanced analytical methods is fundamental to the future of chemical manufacturing, moving from static, recipe-based operations to dynamic, data-driven processes. wikipedia.orgmt.com

Q & A

Q. How can factorial design optimize reaction conditions (e.g., catalyst loading, solvent ratio) while minimizing resource consumption?

- Methodological Answer : Apply a 2^k factorial design to screen variables. Use response surface methodology (RSM) to identify optimal conditions. Validate with confirmation runs and cost-benefit analysis (e.g., catalyst recycling feasibility) .

Literature & Collaboration

Q. What criteria distinguish high-impact literature for benchmarking this compound’s properties against existing analogs?

Q. How should interdisciplinary teams allocate tasks (e.g., synthesis, modeling, bioassays) to maximize efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.